molecular formula C7H5NO4 B030323 Pyridine-3,5-dicarboxylic acid CAS No. 499-81-0

Pyridine-3,5-dicarboxylic acid

Cat. No. B030323
CAS RN: 499-81-0
M. Wt: 167.12 g/mol
InChI Key: MPFLRYZEEAQMLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including pyridine-3,5-dicarboxylic acid, often involves catalytic vapor phase reactions, employing catalysts like HZSM-5 due to its structural and acidity properties. Techniques include the reaction of acetaldehyde, formaldehyde, and ammonia in catalytic vapor phase synthesis (K. Suresh Kumar Reddy et al., 2012).

Molecular Structure Analysis

Pyridine-3,5-dicarboxylic acid's structure is pivotal for its chemical reactivity. The presence of carboxylic groups on the pyridine ring influences its electronic distribution, enhancing its ability to participate in nucleophilic substitution reactions. This structural arrangement makes it a versatile building block for further chemical transformations.

Chemical Reactions and Properties

Pyridine derivatives, including pyridine-3,5-dicarboxylic acid, undergo various chemical reactions, such as decarboxylation, amidation, and esterification. The functionalization of the pyridine ring, particularly through direct C-H arylation, has been extensively studied, allowing for the synthesis of multiply arylated heteroarenes (R. Rossi* et al., 2014).

Scientific Research Applications

  • It forms coordination polymers with Zn(II) salts, creating structures of interest in inorganic chemistry (Ghosh, Savitha, & Bharadwaj, 2004) (Ghosh, Savitha, & Bharadwaj, 2004).

  • Pyridine-2,6-dicarboxylic acid units in Eu(III) and Tb(III) complexes exhibit strong luminescence, useful in biological imaging (Xiao et al., 2011) (Xiao et al., 2011).

  • It reacts with uranyl nitrate to form dinuclear complexes, contributing to the field of coordination chemistry (Masci & Thuéry, 2005) (Masci & Thuéry, 2005).

  • Light lanthanide (III) complexes with this acid show stable thermal and spectroscopic properties, important in materials science (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010) (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).

  • 3,5-bis(3'-N-acetyl-2'-phenyl-1',3',4',-oxadiazoline) pyridine is a potential anti-inflammatory agent (Xiao-lin, 2008) (Xiao-lin, 2008).

  • Pr(III) and Eu(III) complexes with this acid form metal-organic framework polymers with luminescent applications (Yang et al., 2012) (Yang et al., 2012).

  • Temperature-dependent proton migration in the compound affects hydrogen-bond length and migration magnitude (Cowan et al., 2005) (Cowan et al., 2005).

  • Lanthanide complexes containing this acid and oxalic acid show promise in luminescence studies (Lin et al., 2009) (Lin et al., 2009).

  • Hydrogen-bond studies in related pyridine dicarboxylic acids contribute to understanding molecular strain and bonding (Kvick et al., 1974) (Kvick et al., 1974).

  • Phonon-driven proton transfer in the acid is linked to distinct hydrogen bonds, relevant in the study of molecular dynamics (Seliger & Zagar, 2011) (Seliger & Zagar, 2011).

Safety And Hazards

Pyridine-3,5-dicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the use of Pyridine-3,5-dicarboxylic acid in various applications. For example, it has been used in the synthesis of new metal–organic frameworks (MOFs) for use in battery-supercapacitor hybrid energy storage devices . It has also been used in the synthesis of new compounds with bipositive d-metal ions and various template molecules .

properties

IUPAC Name

pyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFLRYZEEAQMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198149
Record name Pyridine-3,5-dicarboxylic acid
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,5-dicarboxylic acid

CAS RN

499-81-0
Record name 3,5-Pyridinedicarboxylic acid
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Record name Pyridine-3,5-dicarboxylic acid
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Record name Pyridine-3,5-dicarboxylic acid
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Record name Pyridine-3,5-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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